1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea
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Overview
Description
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea is a complex organic compound that features a furan ring, a pyridine ring, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea typically involves multi-step organic reactions. One common method is the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This reaction is performed under catalyst-free conditions and involves a one-pot operation, which simplifies the purification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions (MCRs) and the use of efficient synthetic routes can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea
- 1-((5-(Furan-3-yl)pyridin-2-yl)methyl)-3-phenylurea
- 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylphenyl)urea
Uniqueness
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea is unique due to the specific positioning of the furan and pyridine rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h1-9,11-12H,10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSCPHVOLYVQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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